Cas no 73836-78-9 (Leukotriene D4)

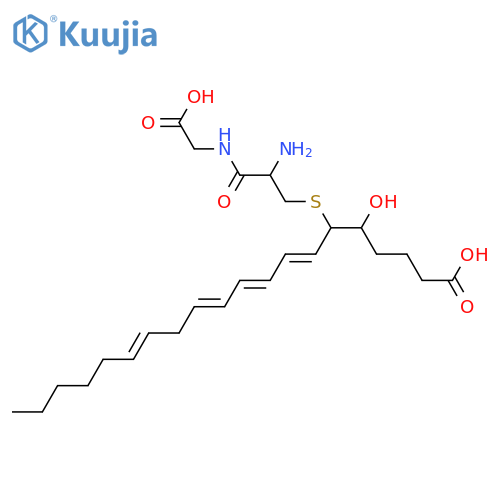

Leukotriene D4 structure

商品名:Leukotriene D4

CAS番号:73836-78-9

MF:C25H40N2O6S

メガワット:496.659906387329

MDL:MFCD00036839

CID:563708

PubChem ID:24896383

Leukotriene D4 化学的及び物理的性質

名前と識別子

-

- Glycine,S-[(1R,2E,4E,6Z,9Z)-1-[(1S)-4-carboxy-1-hydroxybutyl]-2,4,6,9-pentadecatetraen-1-yl]-L-cysteinyl-

- Glycine,S-[(1R,2E,4E,6Z,9Z)-1-[(1S)-4-carboxy-1-hydroxybutyl]-2,4,6,9-pentadecatetraen-1-yl]-L...

- LEUKOTRIENE D4

- leukotriened

- LTD4

- Leukotriene D

- 5FNY4416UE

- (R-(R*,S*-(E,E,Z,Z)))-N-(S-(1-(4-Carboxy-1-hydroxybutyl)-2,4,6,9-pentadecatetraenyl)-L-cysteinyl)glycine

- S-{(1R,2E,4E,6Z,9Z)-1-[(1S)-4-carboxy-1-hydroxybutyl]pentadeca-2,4,6,9-tetraen-1-yl}-L-cysteinylglycine

- C25H40N2O6S

- (5~{s},6~{r},7~{e},9~{e},11~{z},14~{z})-6-[(2~{r})-2-Azanyl-3-(2-Hydroxy-2-Oxoethylamino)-3-Oxidanylidene-Prop

- Q647917

- CHEMBL288943

- (5~{s},6~{r},7~{e},9~{e},11~{z},14~{z})-6-[(2~{r})-2-Azanyl-3-(2-Hydroxy-2-Oxoethylamino)-3-Oxidanylidene-Propyl]sulfanyl-5-Oxidanyl-Icosa-7,9,11,14-Tetraenoic Acid

- LTD (sub 4)

- (R-(R*,S*-(E,E,Z,Z)))-N-(S-(1-(4-carboxy-1-hydroxybutyl)-2,4,6,9-pentadecatetraenyl)-L-cysteinyl)-glycine

- 5S-hydroxy-6R-(S-cysteinylglycinyl)-7E,9E,11E,14Z-eicosatetraenoic acid

- LMFA03020006

- (5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid

- SCHEMBL12795157

- NCGC00163399-01

- Glycine, N-(S-(1-(4-carboxy-1-hydroxybutyl)-2,4,6,9-pentadecatetraenyl)-L-cysteinyl)-, (R-(R*,S*-(E,E,Z,Z)))-

- NS00069905

- LEUKOTRIENE D4 [MI]

- 73836-78-9

- BDBM50292408

- NCGC00163399-02

- UNII-5FNY4416UE

- BSPBio_001368

- S-((1R,2E,4E,6Z,9Z)-1-((1S)-4-CARBOXY-1-HYDROXYBUTYL)-2,4,6,9-PENTADECATETRAENYL)-L-CYSTEINYLGLYCINE

- 5S-Hydroxy-6R-(S-cysteinylglycinyl)-7E,9E,11Z,14Z-eicosatetraenoic acid

- Glycine, S-[(1R,2E,4E,6Z,9Z)-1-[(1S)-4-carboxy-1-hydroxybutyl]-2,4,6,9-pentadecatetraen-1-yl]-L-cysteinyl-

- LTD4 (Leukotriene D4)

- HMS3402E10

- DB11858

- YEESKJGWJFYOOK-IJHYULJSSA-N

- GLYCINE, S-((1R,2E,4E,6Z,9Z)-1-((1S)-4-CARBOXY-1-HYDROXYBUTYL)-2,4,6,9-PENTADECATETRAEN-1-YL)-L-CYSTEINYL-

- C05951

- CS-0059612

- HY-113456

- CHEBI:28666

- Leukotriene D(sub 4)

- LTD

- AKOS040756242

- MFCD00036839

- Leukotriene D-4

- G91533

- DTXSID6040533

- (5S,6R,7E,9E,11Z,14Z)-6-((2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid

- (5S,6R,7E,9E,11Z,14Z)-6-(((2R)-2-Amino-3-((Carboxymethyl)Amino)-3-Oxopropyl)Sulfanyl)-5-Hydroxyicosa-7,9,11,14-Tetraenoic Acid

- DTXCID4020533

- (5S,6R,7E,9E,11Z,14Z)-6-({(2R)-2-Amino-3-[(Carboxymethyl)Amino]-3-Oxopropyl}Sulfanyl)-5-Hydroxyicosa-7,9,11,14-Tetraenoic Acid

- Leukotriene D 4

- S-((1R,2E,4E,6Z,9Z)-1-((1S)-4-Carboxy-1-Hydroxybutyl)Pentadeca-2,4,6,9-Tetraen-1-Yl)-L-Cysteinylglycine

- Leukotriene D4

-

- MDL: MFCD00036839

- インチ: 1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t20-,21-,22+/m0/s1

- InChIKey: YEESKJGWJFYOOK-IJHYULJSSA-N

- ほほえんだ: S(C([H])([H])[C@@]([H])(C(N([H])C([H])([H])C(=O)O[H])=O)N([H])[H])[C@]([H])(/C(/[H])=C(\[H])/C(/[H])=C(\[H])/C(/[H])=C(/[H])\C([H])([H])/C(/[H])=C(/[H])\C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])[C@]([H])(C([H])([H])C([H])([H])C([H])([H])C(=O)O[H])O[H]

計算された属性

- せいみつぶんしりょう: 496.26100

- どういたいしつりょう: 496.26070817 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 8

- 重原子数: 34

- 回転可能化学結合数: 20

- 複雑さ: 706

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 4

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 175

- ぶんしりょう: 496.7

じっけんとくせい

- フラッシュポイント: 華氏温度:48.2°f

摂氏度:9°c - PSA: 175.25000

- LogP: 4.51850

- 濃度: ~50 μg/mL (in methanol/ammonium acetate buffer, 70:30, pH 5.6)

Leukotriene D4 セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H225-H301 + H311 + H331-H370

- 警告文: P210-P260-P280-P301+P310+P330-P302+P352+P312-P370+P378

- 危険物輸送番号:UN 1230 3/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 11-23/24/25-39/23/24/25

- セキュリティの説明: 7-16-36/37-45

-

危険物標識:

- ちょぞうじょうけん:−70°C

- リスク用語:R11

Leukotriene D4 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | L473493-0.25mg |

LTD4 (Leukotriene D4) |

73836-78-9 | 0.25mg |

$ 1490.00 | 2022-06-04 | ||

| abcr | AB182572-100 µg |

Leukotriene D4; . |

73836-78-9 | 100 µg |

€796.50 | 2023-07-20 | ||

| abcr | AB182572-25 µg |

Leukotriene D4; . |

73836-78-9 | 25 µg |

€472.00 | 2023-07-20 | ||

| abcr | AB182572-25 μg |

Leukotriene D4; . |

73836-78-9 | 25μg |

€472.00 | 2023-02-22 | ||

| TRC | L473493-0.5mg |

LTD4 (Leukotriene D4) |

73836-78-9 | 0.5mg |

$ 2440.00 | 2022-06-04 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64440-10ug |

Leukotriene D4 MaxSpec? Standard |

73836-78-9 | 98% | 10ug |

¥2259.00 | 2023-09-09 | |

| TRC | L473493-.1mg |

LTD4 (Leukotriene D4) |

73836-78-9 | 1mg |

$890.00 | 2023-05-18 | ||

| TRC | L473493-.25mg |

LTD4 (Leukotriene D4) |

73836-78-9 | 25mg |

$1797.00 | 2023-05-18 | ||

| MedChemExpress | HY-113456-10μg(201.34µM*100μLinEthanol) |

Leukotriene D4 |

73836-78-9 | ≥98.0% | 10μg |

¥6500 | 2021-07-09 | |

| MedChemExpress | HY-113456-50μg(201.34μM*500μLinEthanol) |

Leukotriene D4 |

73836-78-9 | ≥98.0% | 50μg |

¥19000 | 2022-05-18 |

Leukotriene D4 関連文献

-

Audrey F. Meyer,John W. Thompson,Yiwen Wang,Secil Koseoglu,Joseph J. Dalluge,Christy L. Haynes Analyst 2013 138 5697

-

2. Quinones. Part 3. Synthesis of quinone derivatives having ethylenic and acetylenic bonds: specific inhibitors of the formation of leukotrienes and 5-hydroxyicosa-6,8,11,14-tetraenoic acid (5-HETE)Mitsuru Shiraishi,Shinji Terao J. Chem. Soc. Perkin Trans. 1 1983 1591

-

Kumiko Ando,Eriko Tsuji,Yuko Ando,Noriko Kuwata,Jun-ichi Kunitomo,Masayuki Yamashita,Shunsaku Ohta,Shigekatsu Kohno,Yoshitaka Ohishi Org. Biomol. Chem. 2004 2 625

-

Neela M. Bhatia,Vinod L. Gaikwad,Rohan V. Mane,Rakesh P. Dhavale,Manish S. Bhatia New J. Chem. 2018 42 4384

-

Charles Moeder,Nelu Grinberg,Holly J. Perpall,Gary Bicker,Patricia Tway Analyst 1992 117 767

73836-78-9 (Leukotriene D4) 関連製品

- 77209-77-9(Leukotriene C3)

- 74841-69-3(11-trans Leukotriene C4)

- 79768-40-4(11-trans Leukotriene D4)

- 72025-60-6(LTC4 (Leukotriene C4))

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:73836-78-9)Leukotriene D4

清らかである:99%/99%

はかる:10μg/50μg

価格 ($):226.0/840.0